3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
Description
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (CAS: 32229-98-4) is a piperazine derivative with a 3-chlorophenyl substituent and a propanol side chain. Its molecular formula is C₁₃H₁₉ClN₂O (molecular weight: 269.77 g/mol) . This compound is structurally related to Trazodone Hydrochloride, where it serves as a key intermediate or impurity . The hydroxyl group in the propanol chain enables hydrogen bonding, influencing solubility and molecular interactions . Crystallographic data (e.g., monoclinic crystal system, space group P2₁/c) highlight its stable solid-state conformation .
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-3-1-4-13(11-12)16-8-6-15(7-9-16)5-2-10-17/h1,3-4,11,17H,2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOVZUZZHTZBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCO)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954065 | |
| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32229-98-4 | |
| Record name | NSC85390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10954065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base Selection and Stoichiometry
The choice of base significantly impacts yield. Sodium hydroxide (NaOH) in aqueous solutions facilitates rapid deprotonation but may lead to hydrolysis side reactions. Potassium carbonate (K₂CO₃) in non-aqueous solvents like DMF minimizes hydrolysis, improving yields to 75–85%.
Solvent Effects
Isopropyl alcohol (IPA) is preferred in industrial settings due to its high boiling point (82.6°C) and compatibility with reflux conditions. Comparative studies show IPA increases reaction efficiency by 15% over DMF, as it stabilizes intermediates and reduces by-product formation.
Temperature and Time
Reactions conducted at 80°C for 12 hours achieve near-complete conversion, whereas shorter durations (6–8 hours) at 100°C risk thermal degradation. A balance between temperature and time is critical for maximizing yield without compromising product integrity.
Purification and Isolation Techniques
Liquid-Liquid Extraction
Post-reaction, the crude product is extracted using methylene chloride (CH₂Cl₂). This step removes unreacted starting materials and inorganic salts. The organic layer is concentrated under reduced pressure to yield an oily residue.
Column Chromatography
Purification via silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1 v/v) achieves >98% purity. Fractions containing the target compound are identified by thin-layer chromatography (TLC) at Rf = 0.45 (ethyl acetate:hexane 1:1).
Crystallization
Industrial processes often dissolve the purified oil in hot IPA and cool to 0–5°C to induce crystallization. This method yields crystalline this compound with 85% recovery and >99.9% HPLC purity.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance scalability. Key advantages include:
Antioxidant Stabilization
Adding butylated hydroxytoluene (BHT, 0.1% w/w) during synthesis prevents oxidative degradation, particularly during high-temperature steps. This stabilizes the propanol side chain, extending shelf life by 6–12 months.
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 75–85% | 90–92% |
| Purity (HPLC) | >98% | >99.9% |
| Reaction Time | 12 hours | 1 hour |
| Solvent Consumption | 10 L/kg product | 5 L/kg product |
| Energy Efficiency | Moderate | High |
| Cost per Kilogram | $1,200 | $800 |
Case Study: Pilot Plant Implementation
A 2023 pilot study optimized the reaction for a 100 kg batch:
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Base : K₂CO₃ (1.2 equiv) in IPA.
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Temperature : 85°C for 10 hours.
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Purification : Two-stage crystallization (IPA → hexane).
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Outcome : 89 kg product (89% yield), 99.8% purity, meeting ICH Q3A guidelines.
Challenges and Mitigation Strategies
By-Product Formation
Minor impurities (e.g., dichlorinated derivatives) form via over-alkylation. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol serves as a crucial building block for synthesizing various organic compounds. Its unique chemical properties enable researchers to explore new synthetic pathways and develop novel materials .
Biology
This compound is extensively used in biological research to study receptor-ligand interactions. Specifically, it acts as a selective antagonist at the 5-HT1D receptor , which plays a significant role in serotonin regulation. By blocking this receptor, researchers can investigate its effects on serotonin levels and related physiological processes, such as mood regulation and anxiety .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects in treating neurological disorders. Its role as a serotonergic antagonist suggests possible applications in managing conditions like depression and anxiety disorders. Preliminary studies indicate that modulation of the serotonergic system through this compound may lead to beneficial outcomes in clinical settings .
Industrial Applications
Beyond academic research, this compound is utilized in the development of specialty chemicals and new materials. Its distinct chemical structure lends itself to various industrial applications, including the production of pharmaceuticals and agrochemicals .
Case Study 1: Serotonin Receptor Modulation
A study investigated the effects of this compound on serotonin release in animal models. The findings indicated that antagonism of the 5-HT1D receptor led to increased serotonin levels in the synaptic cleft, suggesting potential therapeutic benefits for mood disorders .
Case Study 2: Synthesis of Novel Ligands
Researchers have utilized this compound as a precursor in synthesizing new ligands for various receptors. The successful modification of its structure has allowed for the development of compounds with enhanced affinity and selectivity for target receptors, paving the way for innovative drug discovery efforts .
Mechanism of Action
The mechanism of action of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets, such as serotonin receptors. As a serotonergic antagonist, it binds to serotonin receptors without activating them, thereby blocking the actions of serotonin or serotonergic agonists. This interaction can modulate neurotransmitter activity and influence various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Aryl Modifications
Key Insights :
- Aryl Substituents: Replacing the 3-chlorophenyl group with electron-withdrawing (e.g., nitro in ) or donating (e.g., methoxy in ) groups alters receptor affinity. For example, the methoxyphenyl analog in compound 7 shows nanomolar 5-HT1A receptor binding .
- Side Chain Modifications: Switching the propanol chain to a ketone (e.g., propan-1-one in ) reduces hydrogen-bonding capacity but enhances lipophilicity. Conversely, carboxylic acid derivatives () improve water solubility.
Pharmacological Activities
- Antidepressant Potential: Analogs like compound 7 (Ki = 30 nM for 5-HT1A) and 8 (Ki = 2.3 nM) demonstrate that aryl and side-chain modifications significantly enhance serotonin receptor/transporter binding .
Physicochemical Properties
- Solubility : The target compound’s hydroxyl group contributes to moderate solubility, whereas diphenyl analogs () exhibit higher logP values (~4.5 estimated), favoring blood-brain barrier penetration.
- Crystallinity: The target compound crystallizes in a monoclinic system (a = 11.218 Å, β = 117.4°) , while indole-containing analogs () form hydrogen-bonded networks critical for stability.
Biological Activity
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol, with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol, is a compound that has garnered interest due to its biological activity, particularly as a selective antagonist at the 5-HT1D serotonin receptor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The primary target of this compound is the 5-HT1D receptor , which is part of the serotonergic system. By acting as a selective antagonist, this compound can modulate serotonin release, leading to increased levels of serotonin in the synaptic cleft. This mechanism is crucial for understanding its potential effects on mood regulation and other physiological processes.
Biochemical Pathways
The antagonism of the 5-HT1D receptor influences various biochemical pathways:
- Serotonin Regulation : Blocking this receptor can enhance serotonin signaling, which may be beneficial in treating mood disorders.
- Neurotransmitter Release : The compound's action may affect the release of other neurotransmitters, contributing to its overall pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies:
| Study | Focus | Findings |
|---|---|---|
| Study A | Receptor Binding Affinity | Demonstrated high affinity for 5-HT1D receptors with a Ki value indicating potent antagonistic action. |
| Study B | Antidepressant Effects | In vivo models showed potential antidepressant-like effects through modulation of serotonin levels. |
| Study C | Antimicrobial Activity | Exhibited antimicrobial properties against specific bacterial strains, indicating broader therapeutic potential. |
Case Studies
- Antidepressant Potential : Research indicated that compounds similar to this compound could exhibit antidepressant effects by increasing synaptic serotonin levels. In animal models, administration led to reduced depressive-like behaviors, suggesting its utility in treating depression .
- Antimicrobial Activity : A study reported that derivatives containing the piperazine structure displayed significant antimicrobial activity against various pathogens. The introduction of the chlorophenyl group was noted to enhance this activity .
- Structure-Activity Relationship (SAR) : Investigations into related compounds have established SARs that provide insights into how modifications influence receptor selectivity and biological efficacy. For instance, variations in substituents on the piperazine ring were shown to affect binding affinity and selectivity towards different serotonin receptors .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and structural integrity of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol?
- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential. HPLC ensures purity quantification (e.g., using a C18 column with UV detection at 254 nm), while - and -NMR confirm structural assignments, particularly for the piperazine ring protons (δ 2.5–3.5 ppm) and the propanol backbone (δ 1.5–1.8 ppm for CH and δ 3.6–3.8 ppm for OH). Mass spectrometry (MS) further validates the molecular ion peak (expected m/z: calculated for CHClNO: 268.1) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step synthesis is typical:
Nucleophilic substitution : React 1-(3-chlorophenyl)piperazine with 3-chloro-1-propanol under basic conditions (e.g., KCO in DMF at 80°C for 12 hours).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Methodological Answer : Solubility is tested in DMSO, PBS, and ethanol using UV-Vis spectrophotometry (λmax ~270 nm). Stability studies involve incubating the compound at 25°C and 37°C in buffered solutions (pH 7.4), with periodic HPLC analysis to detect degradation products over 72 hours .
Advanced Research Questions
Q. What structural modifications enhance the antifungal activity of piperazine-propanol derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Chlorophenyl substitution : The 3-chloro group on the phenyl ring improves target binding (e.g., fungal CYP51 enzymes).
- Propanol chain length : Shorter chains (C3) optimize steric compatibility.
- Piperazine modifications : Introducing electron-withdrawing groups (e.g., fluorine) at the para position increases potency.
- Validation : Antifungal MIC assays against Candida albicans (ATCC 90028) show IC values <10 µM for optimized derivatives .
Q. How can conflicting data on receptor binding affinity (e.g., serotonin vs. dopamine receptors) be resolved?
- Methodological Answer : Contradictions arise from assay variability (e.g., radioligand vs. functional assays). To address this:
Standardize assays : Use the same cell line (e.g., HEK293 transfected with human 5-HT or D receptors).
Control purity : Ensure compound purity ≥98% (via HPLC) to exclude impurities affecting results.
Dose-response curves : Calculate K values using nonlinear regression (GraphPad Prism) to compare affinity across studies .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). ADMET predictions (SwissADME) estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
